左甲状腺素N-甲酰胺

描述

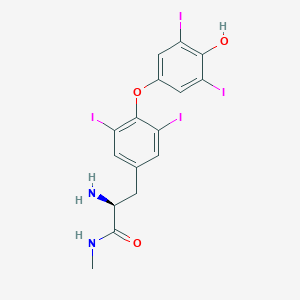

Levothyroxine N-Methylamide is an impurity of Thyroxine, one of the thyroid hormones involved in the maintenance of metabolic homeostasis . It is synthesized and stored as amino acid residues of thyroglobulin, the major protein component of the thyroid follicular colloid . It is also used in the management of certain other thyroid disorders such as goiter and thyroid cancer .

Molecular Structure Analysis

The molecular formula of Levothyroxine N-Methylamide is C16H14I4N2O3 . The elucidation of the chemical structure of each T4-IL was performed by 1 H and 13 C-NMR, ATR-FTIR, and elemental analysis .Chemical Reactions Analysis

Levothyroxine acts essentially as a prodrug of T3 in target tissues, via the actions of the deiodinase enzymes . The effects of levothyroxine (LT4) replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .Physical And Chemical Properties Analysis

Levothyroxine N-Methylamide has a melting point of >125°C (dec.) . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .科学研究应用

1. 癌症研究左甲状腺素是一种合成的 T4 激素,已对其与结直肠癌 (CRC) 的关联进行了研究。以色列的一项病例对照研究调查了左甲状腺素在 CRC 风险中的作用。该研究涉及 2566 对,结果表明,即使在调整了阿司匹林和他汀类药物使用、身体活动和 CRC 家族史等各种因素后,长期使用左甲状腺素与 CRC 风险降低显着相关 (Rennert 等,2010 年)。

2. 神经内分泌和代谢影响在一项针对双相抑郁症患者的研究中,检查了左甲状腺素对脑功能和代谢的影响。高剂量左甲状腺素治疗显示脑代谢发生变化和情绪改善,表明其在精神和神经内分泌疾病中的潜在应用 (Bauer 等,2005 年)。

3. 甲状腺激素替代治疗左甲状腺素是治疗甲状腺功能减退症的标准方法。Jonklaas 等人(2014 年)的一篇综述提供了对左甲状腺素治疗目标、其最佳处方和治疗替代方案的见解。该综述强调了甲状腺激素替代治疗中个性化方案的必要性,同时考虑了患者生理变化 (Jonklaas 等,2014 年)。

4. 药代动力学和药物递送系统开发和验证血浆中左甲状腺素定量方法的研究在药物递送系统的临床前评估中具有重要意义。Permana 等人(2021 年)的一项研究为此目的开发了一种高效液相色谱法,增强了对长效制剂左甲状腺素药代动力学的理解 (Permana 等,2021 年)。

5. 左甲状腺素和儿童患者的甲状腺大小一项针对慢性自身免疫性甲状腺炎 (AIT) 儿童患者的研究表明,左甲状腺素治疗可有效减少甲状腺体积。这一发现对于治疗儿童 AIT 引起的甲状腺肿至关重要,强调了左甲状腺素在儿童内分泌学中的作用 (Svensson 等,2006 年)。

6. 对身体成分和身体表现的影响在一项针对围绝经期甲状腺功能减退症妇女的研究中,调查了左甲状腺素对身体成分和身体表现的影响。Hanke 等人(2022 年)的研究发现身体力量和耐力表现显着改善,突出了左甲状腺素在提高运动能力中的作用 (Hanke 等,2022 年)。

作用机制

Target of Action

Levothyroxine N-Methylamide, also known as L-Thyroxine-N-methylamide, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of this compound are the thyroid hormone receptors found in nearly every cell of the body . These receptors play a crucial role in regulating metabolic processes and maintaining homeostasis .

Mode of Action

Levothyroxine N-Methylamide acts by mimicking the actions of the natural thyroid hormone T4 . It binds to the thyroid hormone receptors, triggering a series of biochemical reactions that lead to the activation or repression of gene transcription . This interaction results in the modulation of various physiological processes, including metabolism, growth, and development .

Biochemical Pathways

The action of Levothyroxine N-Methylamide involves complex biochemical pathways. Once it enters the cell, it is converted into its active form, triiodothyronine (T3), through deiodination . This conversion is mediated by deiodinases D1 and D2 . T3 then binds to the thyroid hormone receptors in the nucleus, influencing the transcription of a wide array of genes . These genes are involved in numerous downstream effects, including metabolic rate regulation, protein synthesis, and bone growth .

Pharmacokinetics

The pharmacokinetics of Levothyroxine N-Methylamide involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract, with about 70-80% of an oral dose being absorbed . Absorption mainly occurs in the ileum and jejunum . Maximum plasma concentrations are achieved about 3 hours after an oral dose . The compound has a long terminal half-life of about 7.5 days, which is consistent with once-daily dosing . Its main route of metabolism is conversion to T3 and deactivation, mediated by three peripheral deiodinases .

Result of Action

The action of Levothyroxine N-Methylamide results in the reversal of many metabolic disturbances associated with hypothyroidism . This includes resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

The action of Levothyroxine N-Methylamide can be influenced by various environmental factors. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of the compound . Additionally, poor adherence to therapy is a common challenge that can affect its efficacy . The introduction of novel formulations of the compound, with more precise delivery of the active ingredient and higher levels of bioequivalence with existing products, can facilitate accurate titration and improve its efficacy .

安全和危害

未来方向

Levothyroxine is used in adults and children to treat hypothyroidism (underactive thyroid - a condition where the thyroid gland does not produce enough thyroid hormone) . It is also used in adults along with surgery and radioactive iodine therapy to treat a certain type of thyroid cancer . The future directions of levothyroxine N-methylamide will likely continue to focus on its role in treating thyroid-related conditions and exploring its potential in other therapeutic areas.

属性

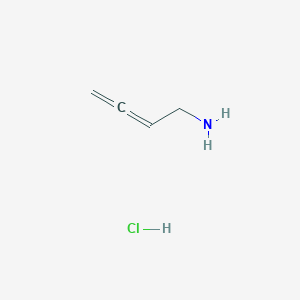

IUPAC Name |

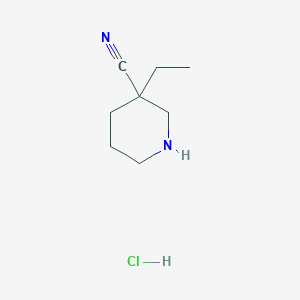

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBBJJOQJVIIZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14I4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)

![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)

![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)